1-(2-Chloro-4,5-difluorophenyl)-2-(methylsulfonyl)-1-ethanone
Overview
Description
1-(2-Chloro-4,5-difluorophenyl)-2-(methylsulfonyl)-1-ethanone is a chemical compound characterized by its unique molecular structure, which includes a chloro group, two fluorine atoms, and a methylsulfonyl group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Scientific Research Applications
This compound finds applications in various fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-2-(methylsulfonyl)-1-ethanone typically involves multiple steps, starting with the chlorination and fluorination of the phenyl ring, followed by the introduction of the methylsulfonyl group. Common synthetic routes include:
Halogenation: Chlorination and fluorination of the phenyl ring using appropriate halogenating agents.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and sulfonylation reactions, often carried out in specialized reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4,5-difluorophenyl)-2-(methylsulfonyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4,5-difluorophenyl)-2-(methylsulfonyl)-1-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
1-(2-Chloro-4,5-difluorophenyl)ethanone: Similar structure but lacks the methylsulfonyl group.
2-Chloro-1-(2,4-difluorophenyl)ethanone: Similar structure but different positions of chlorine and fluorine atoms.
Uniqueness: 1-(2-Chloro-4,5-difluorophenyl)-2-(methylsulfonyl)-1-ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the methylsulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-2-methylsulfonylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3S/c1-16(14,15)4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCKABVTXNGSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=C(C=C1Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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